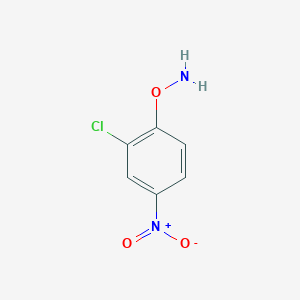

O-(2-Chloro-4-nitrophenyl)hydroxylamine

Description

Properties

CAS No. |

94832-65-2 |

|---|---|

Molecular Formula |

C6H5ClN2O3 |

Molecular Weight |

188.57 g/mol |

IUPAC Name |

O-(2-chloro-4-nitrophenyl)hydroxylamine |

InChI |

InChI=1S/C6H5ClN2O3/c7-5-3-4(9(10)11)1-2-6(5)12-8/h1-3H,8H2 |

InChI Key |

FTOODZHAYHYPPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)ON |

Origin of Product |

United States |

Preparation Methods

Nitro-Reduction of Substituted Nitrobenzene Derivatives

The most established approach involves reducing substituted nitrobenzenes, such as o-chloronitrobenzene or 4-methoxy nitrobenzene, to their corresponding hydroxylamines. This process is typically catalyzed by nickel-based catalysts, notably Raney Nickel, under controlled conditions.

- Starting Material: Substituted nitrobenzene (e.g., o-chloronitrobenzene)

- Catalyst: Raney Nickel (5-15% molar ratio relative to nitrobenzene)

- Reaction Conditions: Mild temperatures (0–50°C), inert atmosphere, and appropriate solvents (ethanol, Virahol, or 1,2-ethylene dichloride)

- Reagent: Hydrazine hydrate (50-80% concentration), used in molar excess (1-5 times molar ratio)

The nitro group undergoes catalytic hydrogen transfer reduction, converting to hydroxylamine. The process is selective if conditions are optimized, minimizing over-reduction to amines or by-products such as azo compounds.

Reaction Protocols and Conditions

| Parameter | Description | References & Data |

|---|---|---|

| Substituted Nitrobenzene | o-Chloronitrobenzene, 4-methoxy nitrobenzene, 2,5-dichloronitrobenzene | , |

| Catalyst | Raney Nickel (8-15%) | |

| Reaction Temperature | 0–50°C | |

| Solvent | Ethanol, Virahol, 1,2-Ethylene dichloride | , |

| Hydrazine Hydrate | 50-80%, molar ratio 1-5x | , |

| Reaction Time | 1–10 hours |

In a typical setup, the nitrobenzene derivative is dissolved in ethanol, with Raney Nickel catalyst and phase-transfer agent (e.g., tetrabutylammonium bromide). The mixture is warmed to 15–25°C, and hydrazine hydrate is added dropwise. After stirring for 4–10 hours, the mixture is filtered, and the product is isolated through recrystallization.

Industrial-Scale Synthesis Considerations

- Raw Materials: Commercially available substituted nitrobenzenes like o-chloronitrobenzene are used.

- Catalyst Recovery: Raney Nickel can be recovered and reused after proper regeneration.

- Safety Measures: Handling hydrazine and hydrogen transfer reactions requires strict safety protocols due to toxicity and flammability.

- Yield Optimization: Reaction parameters such as temperature, molar ratios, and solvent choice are optimized to maximize yield and purity.

Data Summary and Comparative Table

| Preparation Method | Starting Material | Catalyst | Solvent | Hydrazine Concentration | Temperature Range | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Catalytic Nitro-Reduction | o-Chloronitrobenzene | Raney Nickel (8-15%) | Ethanol / Dichloride | 50-80%, 1-5 molar excess | 0–50°C | 65–75% | Widely used, scalable |

| Microwave-Assisted Reduction | Nitrobenzene derivatives | Nickel-based | Various | Similar | Elevated | Higher efficiency | Emerging technology |

| Biological Fermentation | Nitrobenzene derivatives | Microbial systems | Aqueous | N/A | Ambient | Experimental | Environmentally friendly |

Supporting Research Findings

- Patents and Literature: The patent CN103588599A describes a nitroreduction process involving hydrazine and Raney Nickel, emphasizing mild conditions and high selectivity.

- Research Articles: Studies on hydroxylamine synthesis highlight the importance of catalyst choice and reaction conditions to prevent over-reduction and by-product formation.

- Industrial Reports: The method's scalability is supported by industrial practices for aromatic hydroxylamine synthesis, emphasizing safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-4-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming O-(2-Chloro-4-aminophenyl)hydroxylamine.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenylhydroxylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(2-Chloro-4-nitrophenyl)hydroxylamine is a hydroxylamine derivative with potential applications in various scientific fields . This compound, along with other O-alkylhydroxylamines, has been explored for its inhibitory effects and potential therapeutic uses .

Scientific Research Applications

- IDO1 Inhibitors: O-alkylhydroxylamines, including this compound derivatives, have been identified as a new structural class of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors . IDO1 is a therapeutic target for treating cancer, chronic viral infections, and diseases characterized by pathological immune suppression .

- Antitumor Therapy: Research indicates that O-alkylhydroxylamines have potential antitumor therapeutic applications . Cell-based assays have demonstrated nanomolar-level activity and limited toxicity for some of the most potent compounds in this class .

- Rational Drug Design: O-alkylhydroxylamines serve as structural mimics of alkylperoxy species, which are transition or intermediate states in the IDO1 catalytic mechanism . These compounds can be used in rational drug design to develop more effective inhibitors .

- Plant Growth Factor: 4-nitrophenyl hydroxylamine can be used as a plant growth factor .

Related Compounds and Derivatives

- O-benzylhydroxylamine: This commercially available compound is a potent sub-micromolar inhibitor of IDO1 . Structure-activity studies of O-benzylhydroxylamine derivatives have shown that adding halogen atoms to the meta position of the aromatic ring can improve inhibitor potency .

- O-(2-methyl-4-nitrophenyl) hydroxylamine: This hydroxylamine derivative can be prepared using ethyl alcohol, hydroxylamine hydrochloride, and 2-fluoro-5-nitro .

Safety and Toxicity

- 1-Chloro-2-nitrobenzene: While not the same compound, 1-chloro-2-nitrobenzene, a related compound, has been shown to affect reproductive organs in male rats and mice at systemic toxic doses . Studies have shown that it can cause increased liver and kidney weights, and has demonstrated weak mutagenic activity in bacterial test systems .

Mechanism of Action

The mechanism of action of O-(2-Chloro-4-nitrophenyl)hydroxylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, where it either donates or accepts electrons, leading to the formation of different products. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or organic synthesis.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares O-(2-Chloro-4-nitrophenyl)hydroxylamine with structurally similar hydroxylamine derivatives, focusing on substituent type, position, and available identifiers:

Key Observations :

Electron-Donating Groups (EDGs): Methyl groups (SY281965, SY281966) may increase solubility in nonpolar solvents but reduce oxidative stability. Trifluoromethyl (CF₃): The strong EWG in SY281968 likely confers greater thermal and chemical stability than SY281970, making it suitable for harsh reaction conditions .

Positional Isomerism :

- Ortho-substituted chloro (SY281970) vs. para-nitro groups create steric hindrance and electronic effects distinct from meta-methyl (SY281965) or ortho-methyl (SY281966) analogs.

Reactivity and Stability

- Thermal Stability : Nitro groups (as in SY281970) may render the compound prone to decomposition under high temperatures, whereas trifluoromethyl groups (SY281968) improve thermal resistance.

- Hydrolytic Sensitivity : Hydroxylamines with EWGs are generally less prone to hydrolysis than EDG-substituted analogs, though steric factors (e.g., ortho-chloro in SY281970) could mitigate this trend.

Biological Activity

O-(2-Chloro-4-nitrophenyl)hydroxylamine, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its nitrophenyl and hydroxylamine functional groups. The synthesis typically involves the nitration of an appropriate phenol followed by the introduction of a hydroxylamine group. The reaction conditions and solvents used can significantly influence the yield and purity of the final product.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its cytotoxic effects in cancer cell lines and its potential as an antimicrobial agent.

1. Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, in HCT-116 colon cancer cells, compounds similar to this compound have shown cytotoxic activity ranging from 100% to 75.6%, compared to standard chemotherapeutics like doxorubicin (DOX) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism underlying this cytotoxicity appears to involve the induction of apoptosis and cell cycle arrest. Specifically, studies indicate that these compounds can down-regulate anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been noted for its ability to inhibit the growth of various bacterial strains, including resistant strains . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | MRSA | 31.25 µg/mL | |

| Control (Standard Antibiotic) | MRSA | 15.625 µg/mL |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to key enzymes involved in cancer progression, such as CDK4, through hydrophobic interactions and hydrogen bonding . This binding is associated with the compound's ability to induce DNA fragmentation in affected cells.

Case Studies

Several case studies highlight the therapeutic potential and safety profile of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer demonstrated that treatment regimens including derivatives of this compound resulted in significant tumor reduction and manageable side effects .

- Antimicrobial Efficacy : In a study focused on antibiotic-resistant infections, patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments alone .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-(2-Chloro-4-nitrophenyl)hydroxylamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 2-chloro-4-nitrobenzyl chloride and hydroxylamine hydrochloride in an inert atmosphere (e.g., nitrogen) using a base like sodium carbonate to neutralize HCl byproducts . Optimization involves varying solvents (e.g., ethanol, acetonitrile), temperature (room temperature vs. reflux), and stoichiometric ratios. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the aromatic ring and hydroxylamine group .

- HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z ~203) .

- Elemental analysis to validate C, H, N, and Cl content .

Q. What are the key stability considerations for handling and storing this compound?

- Methodology : Conduct accelerated stability studies under varying conditions:

- Thermal stability : Monitor decomposition via TGA/DSC at 25–100°C .

- Photostability : Store in amber vials and test degradation under UV light using HPLC .

- Hydrolytic stability : Assess pH-dependent degradation (e.g., pH 1–13 buffers) over 24–72 hours .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly its oxidation to nitro derivatives?

- Methodology :

- Kinetic studies : Monitor reaction progress under controlled O₂ or peroxide exposure using in-situ FTIR or UV-Vis spectroscopy .

- Isotopic labeling : Use ¹⁸O-labeled H₂O or O₂ to trace oxygen incorporation into nitro groups via MS .

- DFT calculations : Model transition states and intermediate energies (e.g., nitroso vs. nitro pathways) .

Q. How can contradictory biological activity data (e.g., IC₅₀ variations across cell lines) be resolved?

- Methodology :

- Dose-response standardization : Use synchronized cell cultures and consistent assay conditions (e.g., MTT assay incubation time) .

- Mechanistic profiling : Compare apoptosis induction (via caspase-3/7 assays) vs. metabolic inhibition (ATP quantification) .

- Off-target screening : Employ kinase/GPCR panels to identify secondary targets influencing variability .

Q. What advanced crystallographic techniques are suitable for resolving the compound’s solid-state structure?

- Methodology :

- Single-crystal X-ray diffraction : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and direct methods for phase solving .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Q. How does the electronic nature of the 2-chloro-4-nitrophenyl group influence reactivity in nucleophilic substitutions?

- Methodology :

- Hammett analysis : Correlate σ⁻ values of substituents with reaction rates in SNAr reactions .

- Electrostatic potential mapping : Compute charge distribution via Gaussian09 to predict reactive sites .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.